copper(1+);1-ethyl-4-ethynylbenzene

Description

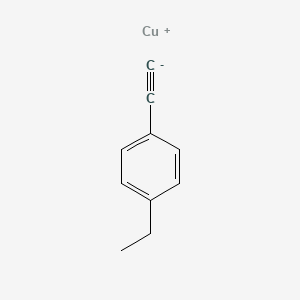

Copper(1+);1-ethyl-4-ethynylbenzene is an organometallic compound where a copper(I) ion is coordinated to the ethynyl (–C≡CH) group of 1-ethyl-4-ethynylbenzene.

The ethynyl group’s triple bond likely facilitates π-coordination with copper(I), stabilizing the metal center. Such complexes are of interest in catalysis and materials science due to copper’s redox activity and the ethynyl group’s reactivity . Applications could parallel those of similar copper complexes, such as redox mediators in dye-sensitized solar cells (DSSCs) or catalysts in cross-coupling reactions .

Properties

CAS No. |

61472-19-3 |

|---|---|

Molecular Formula |

C10H9Cu |

Molecular Weight |

192.72 g/mol |

IUPAC Name |

copper(1+);1-ethyl-4-ethynylbenzene |

InChI |

InChI=1S/C10H9.Cu/c1-3-9-5-7-10(4-2)8-6-9;/h5-8H,3H2,1H3;/q-1;+1 |

InChI Key |

ZILANTGQEQAJDE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C#[C-].[Cu+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Ethyl-Substituted Benzenes

1-Ethenyl-4-ethylbenzene () and 1-Ethyl-4-isobutylbenzene () are hydrocarbon analogs. Replacing ethynyl with ethenyl (C=C) or isobutyl groups drastically alters physical properties:

| Property | 1-Ethenyl-4-ethylbenzene | 1-Ethyl-4-isobutylbenzene | Copper(1+);1-Ethyl-4-ethynylbenzene |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₂ | C₁₂H₁₈ | C₉H₉Cu (estimated) |

| Boiling Point | 189.08°C | Not reported | Likely >200°C (due to metal center) |

| Density (g/cm³) | 0.8884 | Not reported | Higher (metallic component) |

| Reactivity | Moderate (vinyl group) | Low (alkyl group) | High (ethynyl + Cu⁺ redox activity) |

The ethynyl group’s triple bond enhances reactivity, making the copper complex more suitable for catalytic or conductive applications compared to inert alkyl-substituted analogs .

Key Research Findings and Implications

- Catalytic Potential: Copper-ethynyl complexes may outperform purely organic analogs in cross-coupling reactions due to synergistic metal-ligand effects .

- Materials Science : The extended π-system in ethynylbenzene could enhance charge transport in conductive polymers or DSSCs, though performance metrics require empirical validation .

- Safety Considerations : Copper complexes often require stringent storage conditions (e.g., inert atmosphere, low temperatures), contrasting with hydrocarbon analogs like 1-ethenyl-4-ethylbenzene, which are stored at -10°C .

Q & A

Q. What are the optimal synthetic routes for preparing copper(1+);1-ethyl-4-ethynylbenzene complexes?

Methodological Answer: Copper(I) complexes with alkynylbenzene derivatives are typically synthesized via Sonogashira coupling or copper-catalyzed cycloaddition reactions. For example, details a protocol using iodine-copper catalysts and hydrazonic ligands under argon, with ethanol as a solvent at 60°C for 18 hours. Key parameters include:

Q. How can researchers verify the identity and purity of this compound complexes?

Methodological Answer:

- NMR Spectroscopy : Compare experimental and NMR shifts with computational predictions (e.g., density functional theory).

- X-ray Crystallography : Resolve the copper coordination geometry (e.g., linear vs. trigonal planar) .

- Elemental Analysis : Confirm stoichiometry (e.g., %C, %H, %Cu) within ±0.4% of theoretical values. emphasizes that new compounds require full characterization data in the main manuscript, while known compounds need proper literature citations .

Q. What analytical techniques are most effective for studying the stability of copper(1+) complexes in solution?

Methodological Answer:

- pH Stability : Use UV-Vis spectroscopy to monitor absorbance changes in aqueous solutions (pH 5–9, as per ) .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., mass loss at >150°C).

- Cyclic Voltammetry : Track redox stability of Cu(I) under varying potentials.

Q. How should researchers design experiments to study ligand substitution kinetics in copper(1+) complexes?

Methodological Answer:

Q. What are the best practices for reporting crystallographic data for copper(1+) complexes?

Methodological Answer:

- Include CIF files in supplementary materials with refinement parameters (R1, wR2).

- Annotate bond lengths (Cu–C, Cu–N) and angles in tables, comparing to literature values. mandates SI units and structural formulas in main manuscripts .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies between experimental and theoretical spectroscopic data?

Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and IR vibrational modes.

- Use error analysis (e.g., mean absolute deviation) to identify systematic biases in computational models. highlights the need for explainable QA systems that cross-validate empirical and computational data .

Q. What strategies address contradictory results in copper(1+) complex reactivity studies (e.g., unexpected byproducts)?

Methodological Answer:

Q. How to optimize enantioselective synthesis of copper(1+) complexes for pharmaceutical applications?

Methodological Answer:

- Screen chiral ligands (e.g., BINAP, Salen derivatives) for asymmetric induction.

- Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). suggests adapting green chemistry principles (e.g., solvent-free conditions) to improve sustainability .

Q. What advanced techniques elucidate electron-transfer mechanisms in copper(1+) catalytic cycles?

Methodological Answer:

Q. How to design a robust protocol for scaling up copper(1+) complex synthesis while maintaining reproducibility?

Methodological Answer:

- Conduct Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading).

- Implement inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring.

requires detailed experimental procedures in supplementary materials for replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.